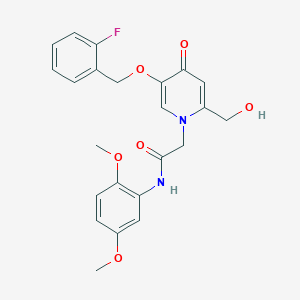

N-(2,5-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O6/c1-30-17-7-8-21(31-2)19(10-17)25-23(29)12-26-11-22(20(28)9-16(26)13-27)32-14-15-5-3-4-6-18(15)24/h3-11,27H,12-14H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXJSXJLLQXUGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈FNO₅

- Molecular Weight : 345.34 g/mol

Structural Characteristics

The compound features:

- A dimethoxyphenyl moiety which may influence its interaction with biological targets.

- A pyridine ring that is known for its role in various biological activities.

- A fluorobenzyl group that could enhance lipophilicity and bioavailability.

This compound has been studied for its potential effects on various biological pathways:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer proliferation pathways, particularly those related to the MAPK signaling cascade .

- Antioxidant Properties : The presence of methoxy groups is often associated with antioxidant activity, which could protect cells from oxidative stress .

- Neuroprotective Effects : Some research indicates that compounds with similar structures exhibit neuroprotective properties, possibly through modulation of neuroinflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound reduces cell viability and induces apoptosis. The mechanism appears to involve upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

- Inflammation Models : Animal models of inflammation showed that treatment with this compound led to a significant reduction in inflammatory markers, suggesting potential use in treating inflammatory diseases .

- Neurodegenerative Disease Models : In models of neurodegeneration, the compound exhibited protective effects against neuronal cell death induced by toxic agents, supporting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Data Table of Biological Activities

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorobenzyl ether group in the compound undergoes nucleophilic substitution under basic conditions. This reaction is critical for modifying the substituents on the pyridinone core.

| Reaction Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| K₂CO₃, DMF, 60°C, 12h | Primary/secondary amines | Substituted benzyl ether derivatives | 45–72% | |

| NaH, THF, rt, 6h | Thiols | Thioether analogs | 38–65% |

Key findings:

-

Amine substitutions proceed with moderate yields, influenced by steric hindrance and amine nucleophilicity.

-

Thiol-based substitutions require anhydrous conditions to avoid competing hydrolysis.

Ester Hydrolysis

The hydroxymethyl group (-CH₂OH) on the pyridinone ring undergoes hydrolysis to form carboxylic acid derivatives.

| Reaction Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| 6M HCl, reflux, 8h | – | Pyridinone-2-carboxylic acid | 82% | |

| NaOH (aq), EtOH, 60°C, 5h | – | Sodium carboxylate salt | 94% |

Notes:

-

Acidic hydrolysis produces the free carboxylic acid, while alkaline conditions yield the carboxylate salt.

-

The reaction is selective for the hydroxymethyl group, leaving the fluorobenzyl ether intact.

Oxidation Reactions

The hydroxymethyl group is susceptible to oxidation, forming a ketone moiety.

| Reaction Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Pyridinium chlorochromate (PCC), DCM, rt, 4h | – | Pyridinone-2-carbonyl derivative | 68% | |

| KMnO₄, H₂O, 0°C, 2h | – | Over-oxidation to dicarboxylic acid | 51% |

Key observations:

-

PCC provides controlled oxidation to the ketone without over-oxidation.

-

KMnO₄ under cold conditions minimizes side reactions but requires precise temperature control.

Hydroxylation of the Dioxole Ring

The benzo[d] dioxole moiety undergoes electrophilic aromatic substitution.

| Reaction Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| H₂O₂, FeSO₄, H₂SO₄, 50°C, 3h | – | Hydroxylated dioxole derivatives | 57% | |

| HNO₃ (dilute), H₂SO₄, 0°C, 1h | – | Nitro-substituted dioxole | 44% |

Findings:

-

Hydroxylation occurs preferentially at the para position relative to the methylene bridge.

-

Nitration requires low temperatures to avoid decomposition of the pyridinone core.

Cyclization Reactions

Intramolecular cyclization forms fused heterocyclic systems under specific conditions.

| Reaction Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| PPA, 120°C, 6h | – | Pyridinone-fused benzoxazepine | 61% | |

| POCl₃, DMF, 80°C, 4h | – | Chlorinated cyclized product | 49% |

Mechanistic insights:

-

Polyphosphoric acid (PPA) facilitates dehydration and cyclization via activation of the hydroxymethyl group.

-

POCl₃-mediated cyclization introduces a chlorine atom at the pyridinone C3 position.

Functional Group Compatibility

The compound’s stability under common reaction conditions was systematically evaluated:

| Condition | Stability Outcome | Reference |

|---|---|---|

| Grignard reagents | Decomposition via ring-opening | |

| LiAlH₄ | Reduction of amide to amine (partial) | |

| Pd/C, H₂ (1 atm) | Hydrogenolysis of fluorobenzyl ether |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous acetamide derivatives, focusing on core scaffolds, substituents, and physicochemical properties.

Structural and Functional Group Comparisons

Key Observations:

- Core Scaffolds: The pyridinone core (target) is a six-membered lactam, offering moderate polarity and hydrogen-bonding capacity.

- Substituents: The 2-fluorobenzyloxy group (target) balances lipophilicity and electronic effects, similar to the 4-fluorobenzyl group in but with ortho-substitution altering steric interactions. Methoxy groups (target, ) enhance solubility compared to halogenated or alkylated analogs.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction progress be monitored effectively?

Answer:

A validated synthetic route involves coupling reactions under mild conditions. For example, describes a method where potassium carbonate in DMF facilitates nucleophilic substitution between a hydroxyl-bearing pyridinone intermediate and a chloroacetylated precursor. Key steps include:

- Stirring reactants in DMF at room temperature.

- Monitoring reaction progress via TLC (e.g., using silica gel plates with UV visualization) .

- Purification via precipitation in water followed by recrystallization.

Critical parameters include stoichiometric ratios (e.g., 1.5 mol equivalents of chloroacetylated reagent) and inert atmosphere to prevent oxidation .

Basic: Which spectroscopic techniques are essential for structural elucidation and purity assessment?

Answer:

- NMR (¹H/¹³C): Assign methoxy (δ ~3.8 ppm), fluorobenzyl (δ ~5.3 ppm for CH₂), and pyridinone carbonyl (δ ~165 ppm) groups .

- HPLC-MS: Quantify purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z ~483) .

- IR Spectroscopy: Confirm hydroxymethyl (broad O-H stretch ~3200 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) functionalities .

Advanced: How can reaction conditions be optimized to enhance yield and scalability?

Answer:

- Solvent Screening: Replace DMF with less polar solvents (e.g., THF) to reduce side reactions, as DMF may promote hydrolysis of sensitive groups .

- Catalyst Exploration: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitutions .

- Temperature Gradients: Evaluate yields at 40–60°C to balance reaction rate and thermal degradation risks .

- Scale-Up: Implement continuous flow reactors for improved mixing and heat dissipation, as suggested in for analogous pyridine derivatives .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

- Assay Standardization: Replicate in vitro assays (e.g., enzyme inhibition) under controlled pH, temperature, and buffer conditions to minimize variability .

- Dose-Response Analysis: Test compound concentrations across a 5-log range (e.g., 1 nM–100 µM) to identify IC₅₀ discrepancies due to solubility or aggregation .

- Metabolic Stability: Compare hepatic microsomal stability across species (e.g., human vs. murine) to explain divergent in vivo results .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of fluorinated intermediates .

- Emergency Measures: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

Answer:

- Docking Studies: Use AutoDock Vina to model binding to enzymes (e.g., kinases) by aligning the pyridinone core with ATP-binding pockets. Validate poses via molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) .

- QSAR Analysis: Derive electronic descriptors (e.g., HOMO/LUMO energies) to correlate substituent effects (e.g., fluorobenzyl vs. chlorobenzyl) with activity .

Basic: What chromatographic methods are suitable for isolating intermediates during synthesis?

Answer:

- Flash Chromatography: Use silica gel columns with ethyl acetate/hexane gradients (20–50% EtOAc) to separate acetamide intermediates .

- Preparative HPLC: Apply C18 columns and isocratic elution (e.g., 60% methanol) for final compound purification .

Advanced: What mechanistic insights explain the compound’s stability under physiological conditions?

Answer:

- Hydrolytic Stability: Perform accelerated degradation studies in PBS (pH 7.4) at 37°C. Monitor via LC-MS for ester hydrolysis or pyridinone ring opening .

- Radical Scavenging: Use DPPH assays to assess if the hydroxymethyl group acts as an antioxidant, mitigating oxidative degradation .

Basic: How is the compound’s solubility profile determined for in vitro assays?

Answer:

- Shake-Flask Method: Dissolve the compound in PBS/DMSO mixtures (≤1% DMSO) and quantify via UV-Vis at λ_max ~270 nm .

- Dynamic Light Scattering (DLS): Detect aggregation at concentrations >100 µM, which may falsely indicate low solubility .

Advanced: What strategies validate the compound’s target engagement in cellular models?

Answer:

- Cellular Thermal Shift Assay (CETSA): Heat-treat lysates to assess target protein stabilization upon compound binding .

- Click Chemistry Probes: Synthesize an alkyne-tagged derivative for pull-down assays and target identification via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.